Ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate
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Overview
Description
Ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate is a complex organic compound belonging to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate typically involves multiple steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative. This step often requires the use of strong acids or bases and elevated temperatures to facilitate ring closure.
Introduction of Functional Groups: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base. The carboxamido group is typically introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. Indolizine derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate: Unique due to its specific functional groups and ester linkage.
Indolizine Derivatives: Other indolizine derivatives may lack the methoxy or carboxamido groups, leading to different chemical and biological properties.
Indole Derivatives: Indole derivatives, while structurally related, often exhibit different reactivity and biological activities due to the absence of the fused pyrrole ring present in indolizines.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-[(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-3-21-12(18)8-15-14(19)13-9-5-4-6-16(9)11(17)7-10(13)20-2/h7H,3-6,8H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBBPZHIVUIAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C2CCCN2C(=O)C=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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